Comparative Pharmacokinetics: Superior Systemic Exposure vs. Furazolidone in Preclinical Models
Furaltadone demonstrates significantly higher systemic bioavailability compared to furazolidone following oral administration in a rabbit model. This differentiation is critical for applications requiring effective serum and urine concentrations for systemic activity, where furazolidone fails to achieve comparable levels [1].
| Evidence Dimension | Oral bioavailability (serum and urine concentrations in rabbits) |
|---|---|
| Target Compound Data | Serum concentration: 3-4 mcg/mL after oral administration of 100 mg/kg. Urine concentration: approximately 50 mcg/mL at 4-6 hours post-dose. |
| Comparator Or Baseline | Furazolidone: Serum concentration: 0.5-1 mcg/mL after the same dose. Urine concentration: Not detectable/insignificant under comparable conditions. |
| Quantified Difference | Furaltadone achieves 3-8x higher serum concentration and quantifiable urinary excretion (50 mcg/mL) where furazolidone shows negligible urinary concentration. |
| Conditions | Oral administration of 100 mg/kg to rabbits; serum and urine sampled over a 6-hour period. Assay method: turbidimetric method. |
Why This Matters
For researchers studying systemic bacterial infections or requiring in vivo efficacy models where adequate plasma exposure is a prerequisite, furaltadone provides a quantifiable advantage over furazolidone.
- [1] J-STAGE. (1960). Biological Studies on Nitrofuran Compounds III. Comparison of Biological Properties of Various Compounds. Proceedings of the Japanese Medical Association, 6(Supplement), 568-575. Retrieved from https://www.jstage.jst.go.jp/article/pjmj/6/Supplement/6_568/_article/-char/ja View Source
